molecular formula C10H18O B8341120 2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde CAS No. 4606-17-1

2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde

Cat. No.: B8341120
CAS No.: 4606-17-1
M. Wt: 154.25 g/mol
InChI Key: QHEPENBPYBTHHJ-UHFFFAOYSA-N
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Description

2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

4606-17-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopentyl)acetaldehyde

InChI

InChI=1S/C10H18O/c1-8-4-5-9(6-7-11)10(8,2)3/h7-9H,4-6H2,1-3H3

InChI Key

QHEPENBPYBTHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

510 g of 2-(2,2,3-trimethylcyclopent-3-en-1-yl) acetaldehyde at 85% (2.85 moles) were hydrogenated with 20 g of 5% Pd on carbon (50% wet) with 10 g of soda ash at 60 psi and 50°-60° C. The crude product was distilled from 22 g of boric anhydride affording 324 g of purified product, containing pinocamphone as a 10-15% impurity. BP 48° C./0.6 mmHg; 1H-NMR (300 MHz), δ 0.54 (3H, s), 0.87 (3H, d, J=6.6 Hz), 0.88 (3H, s), 1.1-1.4 (2H, m), 2.25 (1H, m), 2.50 (1H, m), 2.55 (1H, m), 2.70-2.95 (3H, br m), 9.76 (1H, br s); 13C-NMR (75 MHz), δ 14.01, 14.73, 25.54, 28.34, 30.35, 42.62, 44.84, 45.03, 45.75, 203.83; IR (Neat), 2980, 2720, 1730, 1470, 1390, 1370 cm-1 ; MS (m/e), 139 (M+ -15), 97, 69 (Base).
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
20 g
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A three liter autoclave with a stirrer is charged with 830 g of campholenic aldehyde and 56 g of catalyst Pd(5%)/C. Hydrogen is introduced until the pressure reaches 30 bars. The mixture is heated up to 80° C. with stirring for five hours. The calculated amount of hydrogen is now absorbed. The catalyst is separated by filtration and washed with ethanol. The solvent is removed by vacuum evaporation and 815 g of crude saturated aldehyde are obtained (purity: 95%, GC). The vacuum distillation of the crude through a Widmer column gives 763 g of pure product (purity 95%); bp20 85° C.; nD20 : 1,4553;
Quantity
830 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
56 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
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